

Spectroscopic Profile of 4-Fluoro-3-formylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-formylbenzoic acid

Cat. No.: B1306173

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoro-3-formylbenzoic acid**, a valuable building block in medicinal chemistry and organic synthesis. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The information presented herein is intended to serve as a critical resource for researchers in compound verification, reaction monitoring, and quality control.

Chemical Structure and Properties

4-Fluoro-3-formylbenzoic acid (CAS RN: 845885-90-7) is an aromatic carboxylic acid containing both a fluorine atom and a formyl (aldehyde) group. These functional groups impart distinct spectroscopic characteristics, making it readily identifiable by a combination of analytical techniques.

Table 1: Physicochemical Properties of **4-Fluoro-3-formylbenzoic Acid**

Property	Value
CAS Number	845885-90-7
Molecular Formula	C ₈ H ₅ FO ₃
Molecular Weight	168.12 g/mol
Melting Point	152 °C
Boiling Point	332.3 ± 27.0 °C at 760 mmHg
Appearance	Solid

Spectroscopic Data

The following sections summarize the predicted and expected spectroscopic data for **4-Fluoro-3-formylbenzoic acid**. The predictions are based on established principles of spectroscopy and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **4-Fluoro-3-formylbenzoic acid** is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the carboxylic acid proton. The electron-withdrawing nature of the fluorine, formyl, and carboxyl groups will deshield the aromatic protons, causing them to appear at relatively high chemical shifts.

Table 2: Predicted ¹H NMR Data for **4-Fluoro-3-formylbenzoic Acid**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-COOH	> 12	Broad Singlet	-
-CHO	~10.1	Singlet	-
Ar-H (ortho to -COOH)	~8.2-8.4	Doublet of doublets	~8 (d), ~2 (d)
Ar-H (ortho to -CHO)	~8.0-8.2	Doublet of doublets	~8 (d), ~5 (d)
Ar-H (ortho to -F)	~7.4-7.6	Triplet	~8

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid and aldehyde groups are expected to be the most downfield signals. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.

Table 3: Predicted ^{13}C NMR Data for **4-Fluoro-3-formylbenzoic Acid**

Carbon	Predicted Chemical Shift (δ , ppm)
-COOH	~165-168
-CHO	~188-192
Ar-C-F	~160-165 (with large ^1JCF)
Ar-C-COOH	~135-138
Ar-C-CHO	~130-133
Other Ar-C	~115-130

Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluoro-3-formylbenzoic acid** will be characterized by the vibrational frequencies of its functional groups. The carboxylic acid O-H stretch will appear as a very broad band. The carbonyl stretches of the carboxylic acid and aldehyde will be prominent and may overlap.

Table 4: Predicted IR Absorption Bands for **4-Fluoro-3-formylbenzoic Acid**

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid	O-H stretch	2500-3300	Broad, Strong
Aldehyde	C-H stretch	2800-2900 and 2700-2800	Medium, Sharp
Carbonyl (Aldehyde)	C=O stretch	~1700-1720	Strong
Carbonyl (Carboxylic Acid)	C=O stretch	~1680-1700	Strong
Aromatic Ring	C=C stretch	1450-1600	Medium to Strong
C-F Stretch	C-F stretch	1100-1300	Strong

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **4-Fluoro-3-formylbenzoic acid** is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will likely involve the loss of characteristic neutral fragments such as H₂O, CO, and CHO.

Table 5: Predicted Mass Spectrometry Data for **4-Fluoro-3-formylbenzoic Acid**

m/z	Proposed Fragment
168	[M] ⁺
151	[M - OH] ⁺
140	[M - CO] ⁺
139	[M - CHO] ⁺
123	[M - COOH] ⁺
95	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like **4-Fluoro-3-formylbenzoic acid**.

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Fluoro-3-formylbenzoic acid** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set a spectral width of approximately 16 ppm.
 - Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1]
 - Set a spectral width of approximately 220 ppm.[1]
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.

- Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **4-Fluoro-3-formylbenzoic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
- Instrument Setup:
 - Use a standard FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
- Data Acquisition:
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:

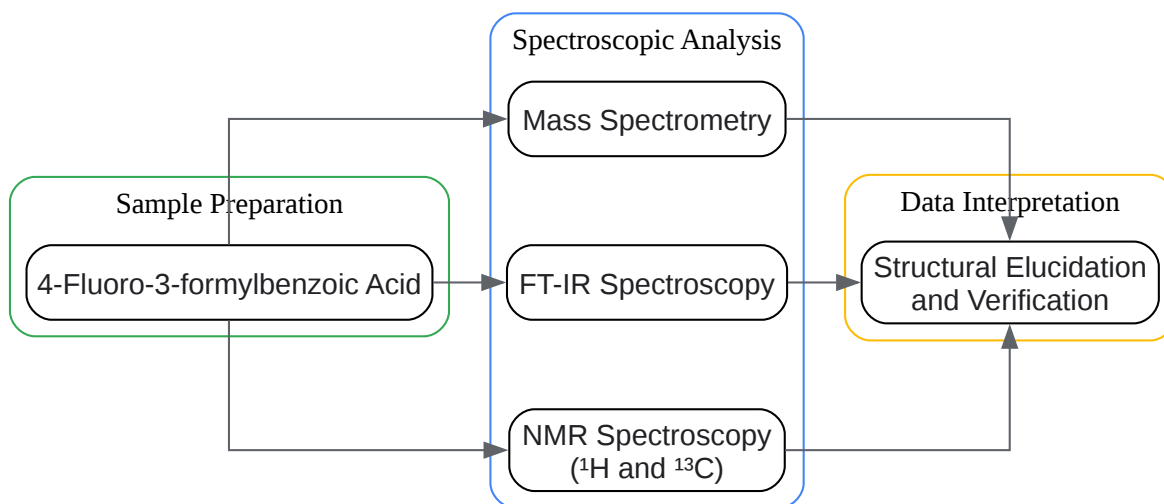
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Perform baseline correction if necessary.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Instrument Setup:
 - Use a mass spectrometer equipped with an electron ionization (EI) source.
 - Set the electron energy to a standard value of 70 eV.
 - Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
 - Scan at a rate that provides good ion statistics.
- Data Processing:
 - The instrument software will generate the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio.
 - Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis and structural features of **4-Fluoro-3-formylbenzoic acid**.



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Caption: Workflow for the spectroscopic characterization of **4-Fluoro-3-formylbenzoic acid**.

Caption: Structural features of **4-Fluoro-3-formylbenzoic acid** influencing its spectroscopic data.

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References

- 1. benchchem.com [benchchem.com]
- 2. ¹³C nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 ¹³C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. drawellanalytical.com [drawellanalytical.com]

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